molecular formula C10H8ClFN2O2S B258473 Ethyl 2-chloro-6-fluoro-1,3-benzothiazol-7-ylcarbamate

Ethyl 2-chloro-6-fluoro-1,3-benzothiazol-7-ylcarbamate

Cat. No. B258473
M. Wt: 274.7 g/mol
InChI Key: SIDNQCULOANOBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-chloro-6-fluoro-1,3-benzothiazol-7-ylcarbamate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a benzothiazole derivative that has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-6-fluoro-1,3-benzothiazol-7-ylcarbamate is not fully understood. However, it has been suggested that it may exert its anti-tumor effects by inhibiting the activity of certain enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Ethyl 2-chloro-6-fluoro-1,3-benzothiazol-7-ylcarbamate has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been shown to have anti-inflammatory and anti-microbial effects.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 2-chloro-6-fluoro-1,3-benzothiazol-7-ylcarbamate in lab experiments include its relatively easy synthesis and its potential applications in various fields. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research involving Ethyl 2-chloro-6-fluoro-1,3-benzothiazol-7-ylcarbamate. In medicinal chemistry, it could be further studied for its anti-tumor, anti-inflammatory, and anti-microbial properties. In materials science, it could be further studied for its potential use as a dye and in organic light-emitting diodes. Additionally, further studies could be conducted to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

Ethyl 2-chloro-6-fluoro-1,3-benzothiazol-7-ylcarbamate has been synthesized using various methods, including the reaction of 2-aminobenzothiazole with ethyl chloroformate and 2,6-difluoroaniline. Another method involves the reaction of 2-aminobenzothiazole with ethyl chloroformate and 2-fluoro-6-nitroaniline, followed by reduction of the nitro group to a fluoro group.

Scientific Research Applications

Ethyl 2-chloro-6-fluoro-1,3-benzothiazol-7-ylcarbamate has been studied for its potential applications in various fields. In medicinal chemistry, it has been studied for its anti-tumor, anti-inflammatory, and anti-microbial properties. In materials science, it has been studied for its potential use as a dye and in organic light-emitting diodes.

properties

Product Name

Ethyl 2-chloro-6-fluoro-1,3-benzothiazol-7-ylcarbamate

Molecular Formula

C10H8ClFN2O2S

Molecular Weight

274.7 g/mol

IUPAC Name

ethyl N-(2-chloro-6-fluoro-1,3-benzothiazol-7-yl)carbamate

InChI

InChI=1S/C10H8ClFN2O2S/c1-2-16-10(15)14-7-5(12)3-4-6-8(7)17-9(11)13-6/h3-4H,2H2,1H3,(H,14,15)

InChI Key

SIDNQCULOANOBO-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=C(C=CC2=C1SC(=N2)Cl)F

Canonical SMILES

CCOC(=O)NC1=C(C=CC2=C1SC(=N2)Cl)F

Origin of Product

United States

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